Piperidine, 1-(cyclohexylcarbonyl)-4-methyl-
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Overview
Description
1-(Cyclohexylcarbonyl)-4-methylpiperidine is an organic compound that features a piperidine ring substituted with a cyclohexylcarbonyl group and a methyl group
Preparation Methods
The synthesis of 1-(Cyclohexylcarbonyl)-4-methylpiperidine can be achieved through several routes. One common method involves the reaction of cyclohexanecarboxylic acid with 4-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions and yields the desired product after purification .
Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often optimize reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
1-(Cyclohexylcarbonyl)-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be alkylated or acylated using appropriate reagents
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Cyclohexylcarbonyl)-4-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-(Cyclohexylcarbonyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(Cyclohexylcarbonyl)-4-methylpiperidine can be compared with other similar compounds, such as:
Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group, used in various industrial applications.
4-Methylpiperidine: A piperidine derivative with a methyl group, used as an intermediate in organic synthesis.
Cyclohexylamine: A cyclohexane derivative with an amine group, used in the production of pharmaceuticals and agrochemicals
The uniqueness of 1-(Cyclohexylcarbonyl)-4-methylpiperidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62972-64-9 |
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Molecular Formula |
C13H23NO |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
cyclohexyl-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H23NO/c1-11-7-9-14(10-8-11)13(15)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3 |
InChI Key |
UDCRYQOXXLPOSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCCC2 |
Origin of Product |
United States |
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